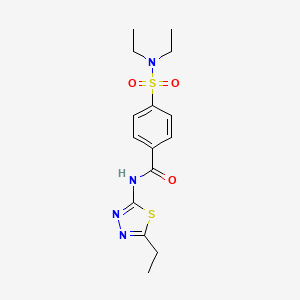

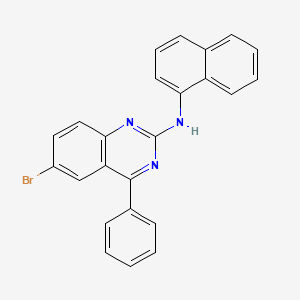

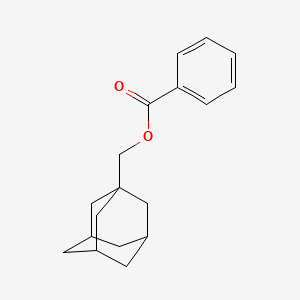

![molecular formula C13H16N2O3S B2585621 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2097860-85-8](/img/structure/B2585621.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, has been a subject of interest for many scientists due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves spectroscopic techniques such as FT-IR and FT-Raman . These techniques can provide valuable insights into the bond distances, bond angles, and other structural parameters of the molecule .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, spectroscopic techniques like FT-IR and FT-Raman can provide information about the vibrational frequencies of the molecule, which can be related to its physical and chemical properties .

科学的研究の応用

Pharmaceutical Synthesis and Characterization

The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. Researchers explore its catalytic processes, which can yield pharmaceutically relevant products .

Enantioselective Bioreduction

In scientific investigations, N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide has been studied for its highly enantioselective bioreduction properties. Researchers have explored its potential in asymmetric synthesis and chiral transformations .

Indole Derivatives

Indole derivatives play a crucial role in various biological and clinical contexts. This compound contributes to the synthesis of indole-based molecules. For instance, it participates in the Fischer indole synthesis, leading to optically active cyclohexanones and azepinoindoles .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide shares structural similarities with IAA, making it relevant for plant growth studies and hormone-related research .

将来の方向性

The future directions in the research of such compounds could involve exploring their potential biological activities and developing robust synthetic routes for their preparation . Additionally, the application of quantum mechanical and spectroscopic studies can provide deeper insights into their properties and potential applications .

作用機序

Target of Action

The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is the serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and pain perception in the human body.

Mode of Action

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.

Biochemical Pathways

The action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation and pain perception.

Pharmacokinetics

It is known that the compound is robust and can tolerate high substrate concentrations with excellent enantioselectivity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide’s action result in increased availability of serotonin and norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can result in improved mood and pain relief.

Action Environment

The action, efficacy, and stability of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide can be influenced by various environmental factors. For example, substrate concentration can affect the enantioselectivity of the compound . .

特性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-5-11(15-18-9)12(16)14-8-13(2,17)6-10-3-4-19-7-10/h3-5,7,17H,6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIHHOVQCSYLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

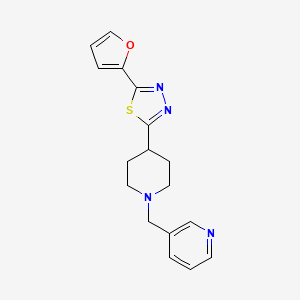

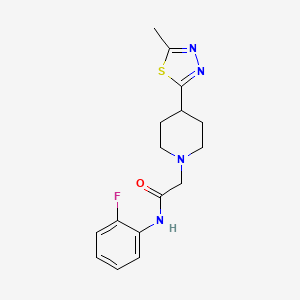

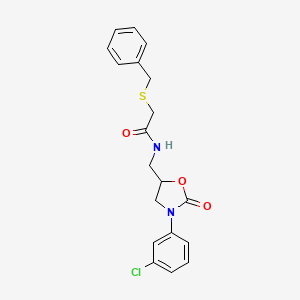

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

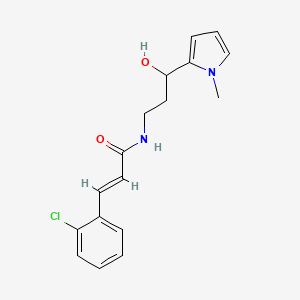

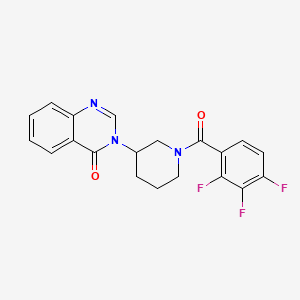

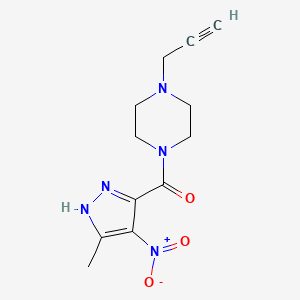

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)

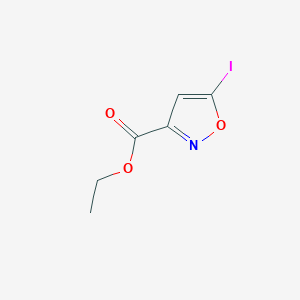

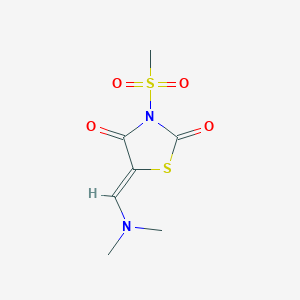

![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)